5-Cyclopropoxy-3-ethylpicolinaldehyde
Description
5-Cyclopropoxy-3-ethylpicolinaldehyde is a substituted picolinaldehyde derivative featuring a cyclopropoxy group at the 5-position and an ethyl group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-2-8-5-10(14-9-3-4-9)6-12-11(8)7-13/h5-7,9H,2-4H2,1H3 |
InChI Key |
PXVPYMAVNHBFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Cyclopropoxy-3-ethylpicolinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpyridine with cyclopropyl bromide in the presence of a base, followed by oxidation to form the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-ethylpicolinaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-ethylpicolinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-ethylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally distinct compounds (e.g., thiophene and pyrrolidine derivatives), but key comparisons can be inferred based on functional groups and reaction pathways:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Reactivity Differences: While this compound contains an aldehyde group (prone to nucleophilic additions), compounds 7a and 7b () exhibit ketones and cyano/ester groups, which are more electrophilic. This suggests divergent reactivity in cross-coupling or cyclization reactions . The cyclopropoxy group in the target compound may confer steric hindrance or strain-driven reactivity absent in the thiophene or pyrrolidine analogs.
Functional Group Utility :
- The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () enables salt formation or conjugation, whereas the aldehyde in this compound could serve as a site for Schiff base formation or redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
